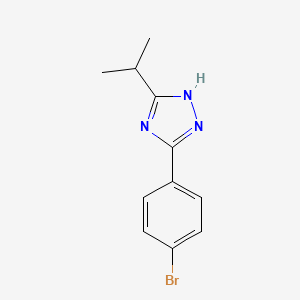
1-(3-甲基-1,2,4-恶二唑-5-基)乙胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.
科学研究应用
1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
作用机制
Target of Action
The primary targets of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride are currently unknown. The compound is part of a class of molecules known as oxadiazoles, which have been synthesized and studied for their potential anti-infective properties . .
Mode of Action
Oxadiazoles, in general, are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This could potentially influence their interaction with biological targets.
生化分析
Biochemical Properties
1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds with nitrogen atoms in oxadiazole rings, which can influence its binding affinity and specificity . This compound may also interact with Lewis acids, forming complexes that can affect its reactivity and stability
Cellular Effects
The effects of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with specific receptors on the cell surface, leading to changes in intracellular signaling cascades . These interactions can result in altered gene expression patterns and metabolic flux, ultimately affecting cell growth, differentiation, and survival.
Molecular Mechanism
At the molecular level, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins . Understanding these molecular interactions is crucial for elucidating the compound’s mode of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to changes in its biological activity . Long-term exposure to this compound can also result in alterations in cellular function, which must be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced cellular function or protection against certain diseases . At higher doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity . Understanding the dosage-response relationship is essential for determining the safe and effective use of this compound in preclinical studies.
Metabolic Pathways
1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells and tissues, highlighting the importance of this compound in metabolic research.
Transport and Distribution
The transport and distribution of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation . Understanding these transport mechanisms is essential for predicting the compound’s distribution and its potential effects on different tissues.
Subcellular Localization
The subcellular localization of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with other biomolecules and its overall biological effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride typically involves the cyclization of O-acylamidoximes. One common method includes the reaction of substituted benzonitrile with sodium hydroxide and hydroxylamine hydrochloride in an ethanol/water mixture under reflux conditions . The intermediate formed is then cyclized to produce the desired oxadiazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce various alkyl or acyl derivatives .
相似化合物的比较
1,2,4-Oxadiazole: A regioisomer with similar structural features but different chemical properties.
1,3,4-Oxadiazole: Another regioisomer known for its biological activities and applications in drug discovery.
1,2,5-Oxadiazole:
Uniqueness: 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes and exhibit diverse reactivity makes it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.ClH/c1-3(6)5-7-4(2)8-9-5;/h3H,6H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOVDCIPZJBYDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1373569.png)

![[2-Phenyl-2-(1-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B1373573.png)
![N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride](/img/structure/B1373574.png)
![2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride](/img/structure/B1373575.png)

![3-[(1-Naphthylmethyl)amino]-1-propanol hydrochloride](/img/structure/B1373579.png)




![5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1373587.png)


